4-Ethylpiperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKKAGIATNDDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethylpiperidine 4 Carboxylic Acid and Its Analogs
Classical and Modern Synthetic Routes to Piperidine (B6355638) Ring Formation
The formation of the piperidine scaffold, a ubiquitous feature in a vast array of pharmaceuticals and natural products, is a cornerstone of heterocyclic chemistry. mdpi.comnih.gov Over the years, a multitude of synthetic strategies have been developed, ranging from traditional hydrogenation methods to contemporary, highly selective cyclization reactions. mdpi.com
Hydrogenation and Reductive Cyclization Approaches
Hydrogenation of substituted pyridines remains a prevalent and effective method for piperidine synthesis. mdpi.com This approach often involves the reduction of a pyridine (B92270) ring that already contains the necessary substituents for the final product. mdpi.com Catalysts for this transformation are diverse, with both metal-based and, increasingly, organocatalytic systems being employed. mdpi.com
Recent advancements have focused on combining hydrogenation with functionalization in one-pot processes, enhancing synthetic efficiency. mdpi.com For instance, rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines with partially fluorinated groups under mild conditions. mdpi.com Boron ions, in the presence of hydrosilanes, can diastereoselectively reduce substituted pyridines. mdpi.com Furthermore, the hydroboration/hydrogenation cascade of pyridines offers a cis-selective method, particularly for 2,3-disubstituted pyridines. mdpi.com
Reductive cyclization offers another powerful route to piperidines. This can involve the cyclization of linear amino-aldehydes mediated by a cobalt(II) catalyst. mdpi.com Another example is the diastereoselective reductive cyclization of amino acetals, where the stereochemistry is controlled during a preceding Mannich reaction and retained during the cyclization step. mdpi.com Electrosynthesis provides a modern alternative, as demonstrated by the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor, which avoids the use of toxic reagents. beilstein-journals.org
| Method | Catalyst/Reagent | Key Features | Reference |
| Pyridine Hydrogenation | Rhodium | Milder conditions, suitable for fluorinated groups. | mdpi.com |
| Pyridine Reduction | Boron ions/Hydrosilanes | Diastereoselective. | mdpi.com |
| Hydroboration/Hydrogenation | Borane | Cis-selective for 2,3-disubstituted pyridines. | mdpi.com |
| Reductive Cyclization | Cobalt(II) | Cyclization of linear amino-aldehydes. | mdpi.com |
| Reductive Cyclization | --- | Diastereoselective cyclization of amino acetals. | mdpi.com |
| Electroreductive Cyclization | --- | Avoids toxic reagents, uses a flow microreactor. | beilstein-journals.org |
Inter- and Intramolecular Annulation Strategies
Annulation strategies, involving the formation of a new ring onto a pre-existing structure, are pivotal in constructing the piperidine skeleton. These can be categorized as either intermolecular (between two separate molecules) or intramolecular (within the same molecule). mdpi.comnih.gov
Intramolecular aza-Michael reactions are a direct method for creating enantiomerically enriched N-heterocycles. nih.gov Organocatalysis has been successfully applied to the synthesis of di- and tri-substituted piperidines via this pathway. nih.gov Another approach involves a gold(I)-catalyzed intramolecular dearomatization/cyclization. mdpi.com
Divergent intermolecular coupling strategies have been developed to access N-heterocycles directly from olefins. rsc.orgrsc.org These methods can be tuned to produce either pyrrolidines or piperidines by switching the reaction mechanism from radical to polar. rsc.orgrsc.org For instance, the reaction of alkenes with specific bifunctional reagents can be directed towards a [4+2] annulation to form piperidines. rsc.org Iron catalysis has also been employed for the synthesis of piperidine derivatives through heterocyclization. arabjchem.org
| Strategy | Catalyst/Reagent | Key Features | Reference |
| Intramolecular aza-Michael Reaction | Organocatalyst | Enantiomerically enriched di- and tri-substituted piperidines. | nih.gov |
| Intramolecular Dearomatization/Cyclization | Gold(I) | --- | mdpi.com |
| Intermolecular [4+2] Annulation | --- | Divergent synthesis from olefins to form piperidines. | rsc.org |
| Heterocyclization | Iron | --- | arabjchem.org |
Radical-Mediated Cyclizations in Piperidine Synthesis
Radical cyclizations have emerged as a powerful tool for piperidine synthesis, offering mild reaction conditions and tolerance of various functional groups. These reactions typically involve the generation of a radical species that subsequently cyclizes to form the piperidine ring. mdpi.comnih.gov
One approach utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, although this can sometimes lead to the formation of a linear alkene byproduct. mdpi.com Copper-catalyzed reactions can initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) followed by cyclization. mdpi.com Organic photoredox catalysis provides a metal-free alternative for constructing spirocyclic piperidines from linear aryl halide precursors. nih.gov This method uses a strongly reducing organic photoredox catalyst and a trialkylamine to generate an aryl radical, which then undergoes regioselective cyclization. nih.gov
A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, yielding only two of the four possible diastereoisomers. acs.org
| Method | Catalyst/Initiator | Key Features | Reference |
| Intramolecular Amino-aldehyde Cyclization | Cobalt(II) | --- | mdpi.com |
| N-Radical Cyclization | Copper | Involves 1,5-HAT. | mdpi.com |
| Spirocyclization | Organic Photoredox Catalyst | Metal-free, forms spirocyclic piperidines. | nih.gov |
| 6-exo Radical Cyclization | --- | Stereoselective synthesis of 2,4,5-trisubstituted piperidines. | acs.org |
Introduction of the Ethyl Moiety at the Piperidine Ring
The introduction of an ethyl group at the C4 position of the piperidine ring is a critical step in the synthesis of 4-Ethylpiperidine-4-carboxylic acid. This can be achieved through various alkylation strategies, with a growing emphasis on stereoselective methods to control the three-dimensional arrangement of the final molecule.
Alkylation Reactions for C4-Ethyl Substitution
Direct alkylation of a suitable piperidine precursor is a common method for introducing the C4-ethyl group. This often involves the reaction of a piperidine derivative with an ethylating agent. For instance, the synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines can start from 4-cyanopiperidine, which undergoes N-alkylation followed by further transformations at the C4 position. afasci.com
In a different approach, the synthesis of 3-alkylated piperidines has been achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to produce Δ¹-piperideine. This intermediate can then be alkylated. odu.edu While this example focuses on the 3-position, similar principles of activating the piperidine ring for alkylation can be applied for substitution at other positions.
Stereoselective Introduction of the Ethyl Group
Achieving stereoselectivity in the introduction of the ethyl group is crucial for the synthesis of specific isomers of this compound. This can be accomplished through various asymmetric synthesis techniques.
One strategy involves the use of chiral auxiliaries. For example, the synthesis of chiral piperidine β-enamino esters has been achieved using a (S)-phenylethyl moiety as a chiral auxiliary attached to the nitrogen atom. acs.org Subsequent alkylation reactions can then introduce the desired substituent, such as an ethyl group, with stereocontrol. acs.org
Another approach is the use of chiral catalysts. Rhodium-catalyzed C-H functionalization has been used for the site-selective and stereoselective synthesis of piperidine derivatives. nih.gov While direct C4 functionalization can be challenging, indirect methods such as the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening can provide access to C4-substituted products with high stereoselectivity. nih.govresearchgate.net
Reductive amination of a suitably substituted precursor with a chiral amine, such as a phenethylamine (B48288) derivative, can also lead to the stereoselective formation of piperidines. The stereochemistry is controlled by the chiral amine, which directs the approach of the reducing agent. gla.ac.uk
| Strategy | Method | Key Features | Reference |
| Chiral Auxiliary | (S)-phenylethyl group on nitrogen | Controls stereochemistry of subsequent alkylation. | acs.org |
| Chiral Catalyst | Rhodium catalyst | Indirect C4-functionalization via asymmetric cyclopropanation and ring-opening. | nih.govresearchgate.net |
| Reductive Amination | Chiral phenethylamine | Diastereoselective reduction of an iminium salt intermediate. | gla.ac.uk |
Formation of the Carboxylic Acid Functionality
A key step in the synthesis of this compound and its analogs is the introduction or unmasking of the carboxylic acid group at the C4 position of the piperidine ring. Several classical and contemporary methods are employed to achieve this transformation.
Oxidation of Precursor Aldehydes and Primary Alcohols
The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic synthesis and is applicable to the synthesis of 4-substituted piperidine-4-carboxylic acids. organic-chemistry.orgorganic-chemistry.orgpressbooks.pub A variety of oxidizing agents can be employed for this purpose. For instance, chromium-based reagents like Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) are effective for oxidizing primary alcohols to carboxylic acids. uhamka.ac.id However, due to the toxicity of chromium, alternative, milder, and more environmentally friendly methods are often preferred.
Potassium permanganate (B83412) (KMnO4) under basic conditions can also be used to oxidize primary alcohols and aldehydes to the corresponding carboxylates. pressbooks.pub Another approach involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids, utilizing oxygen from the air as the oxidant. organic-chemistry.org This method avoids the use of heavy metals and harsh oxidants. organic-chemistry.org Furthermore, sodium hypochlorite (B82951) (NaClO), the active component of household bleach, can be used for the oxidation of aldehydes and alcohols to carboxylic acids, sometimes with microwave assistance to reduce reaction times. researchgate.net
The general scheme for this transformation is as follows:
R-CH₂OH (Primary Alcohol) or R-CHO (Aldehyde) --[Oxidizing Agent]--> R-COOH (Carboxylic Acid)
Table 1: Common Oxidizing Agents for the Synthesis of Carboxylic Acids
| Oxidizing Agent | Conditions | Substrate | Notes |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature | Primary Alcohols, Aldehydes | Strong oxidant, but chromium is toxic. uhamka.ac.id |
| Potassium Permanganate (KMnO₄) | Basic conditions | Primary Alcohols, Aldehydes | Effective, but can sometimes lead to over-oxidation. pressbooks.pub |
| N-Hydroxyphthalimide (NHPI)/O₂ | Mild conditions | Aldehydes | Organocatalytic, environmentally friendly. organic-chemistry.org |
| Sodium Hypochlorite (NaClO) | Basic media, optional microwave | Aldehydes, Alcohols | Inexpensive and readily available. researchgate.net |
Hydrolysis of Ester or Amide Precursors
A widely used and versatile method for obtaining this compound is the hydrolysis of its corresponding ester or amide precursors. libretexts.orgchemguide.co.uksavemyexams.comlibretexts.orgmasterorganicchemistry.comsavemyexams.com This approach is often favored because the ester or amide group can be more readily introduced and manipulated during the synthesis of the piperidine ring.
Ester Hydrolysis: The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.orgsavemyexams.com
Acid-catalyzed hydrolysis is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uksavemyexams.com This method is often preferred due to its irreversibility, which drives the reaction to completion. chemguide.co.uk The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid. savemyexams.com
Amide Hydrolysis: Amides can also be hydrolyzed to carboxylic acids under either acidic or basic conditions, although typically more vigorous conditions (e.g., prolonged heating) are required compared to ester hydrolysis. libretexts.orgsavemyexams.commasterorganicchemistry.com
Acidic hydrolysis involves heating the amide with a strong acid, which protonates the nitrogen atom, making it a better leaving group. masterorganicchemistry.com
Basic hydrolysis involves heating the amide with a strong base, where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. libretexts.org
An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for analgesics, utilizes a selective hydrolysis of an anilino-nitrile to the corresponding anilino-amide, followed by vigorous basic hydrolysis to the carboxylic acid. researchgate.net
Table 2: Conditions for Hydrolysis of Ester and Amide Precursors
| Precursor | Conditions | Products | Notes |
| Ester | Acidic (e.g., H₂SO₄, HCl), Heat | Carboxylic Acid + Alcohol | Reversible reaction. chemguide.co.uklibretexts.org |
| Ester | Basic (e.g., NaOH, KOH), Heat | Carboxylate Salt + Alcohol | Irreversible reaction (saponification). chemguide.co.uksavemyexams.com |
| Amide | Acidic (e.g., H₂SO₄, HCl), Heat | Carboxylic Acid + Ammonium Salt | Requires more vigorous conditions than ester hydrolysis. savemyexams.commasterorganicchemistry.com |
| Amide | Basic (e.g., NaOH, KOH), Heat | Carboxylate Salt + Amine | Requires more vigorous conditions than ester hydrolysis. libretexts.org |
Cyanohydrin-Based Approaches and Subsequent Hydrolysis
The cyanohydrin route offers a direct method for introducing the carboxylic acid functionality at the C4 position of the piperidine ring. mdpi.comnih.gov This approach typically starts with a 4-piperidone (B1582916) derivative. The key steps involve:
Cyanohydrin Formation: The 4-piperidone is treated with a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN), to form a 4-cyano-4-hydroxypiperidine (a cyanohydrin).
Hydrolysis of the Nitrile: The nitrile group of the cyanohydrin is then hydrolyzed to a carboxylic acid. This hydrolysis is usually carried out under strong acidic or basic conditions, often requiring heating.
A notable example is the Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN to yield an anilino-nitrile, which is a precursor for potent analgesics. researchgate.net The subsequent hydrolysis of the nitrile group to a carboxylic acid is a critical step in this synthetic sequence. researchgate.net This cyanohydrin-based synthesis has been described as a straightforward preparative method for introducing a carboxyl group into the piperidine molecule. mdpi.comnih.gov
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. The synthesis of this compound and its analogs has benefited from these advancements.
Catalytic Strategies (e.g., Palladium, Iridium, Nickel, Copper Catalysis)
Transition metal catalysis has revolutionized the synthesis of complex molecules, including piperidine derivatives. nih.gov Catalysts based on palladium, iridium, nickel, and copper have been instrumental in developing novel and efficient synthetic routes.
Palladium Catalysis: Palladium catalysts are widely used for various C-C and C-N bond-forming reactions. nih.gov For instance, palladium-catalyzed [4+2] cycloaddition reactions have been developed for the synthesis of piperidine derivatives. nih.govrsc.orgthieme-connect.com Palladium-catalyzed hydrogenation is another important application, used for the reduction of pyridine rings to piperidines. nih.gov Additionally, palladium-catalyzed N-allylation of 4-substituted piperidines has been achieved using allylic carbonates as the allylating agent. google.com
Iridium Catalysis: Iridium catalysts have shown remarkable activity in the stereoselective synthesis of piperidines. nih.govnih.govthieme-connect.comorganic-chemistry.org Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes provides access to 3,4-disubstituted piperidines. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a powerful method for producing enantioenriched piperidines. nih.govthieme-connect.com Recent advancements include the iridium-catalyzed enantioconvergent construction of piperidines from racemic 1,5-diols. acs.org
Nickel Catalysis: Nickel catalysts offer a cost-effective alternative to palladium and have been employed in various transformations. Enantioselective nickel-catalyzed cross-coupling of arylzinc reagents with pyridinium ions provides enantioenriched dihydropyridines, which are versatile precursors to piperidine derivatives. nih.gov Nickel-catalyzed cascade reactions have also been utilized for the synthesis of fused piperidine derivatives. researchgate.net
Copper Catalysis: Copper catalysts are effective in promoting various cyclization and amination reactions. nih.govnih.govresearchgate.netmdpi.comacs.orgthieme-connect.com Copper-catalyzed intramolecular C-H amination of N-fluoro-sulfonamides is a method for synthesizing piperidines. researchgate.netmdpi.com A copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride (B1165640) with pyridine provides an entry to unconventional piperidine derivatives. nih.gov
Table 3: Examples of Catalytic Strategies in Piperidine Synthesis
| Catalyst | Reaction Type | Application |
| Palladium | [4+2] Cycloaddition | Synthesis of piperidine-2,6-dione derivatives. rsc.org |
| Iridium | Cyclocondensation | Stereoselective synthesis of 3,4-disubstituted piperidines. nih.gov |
| Nickel | Cross-Coupling | Enantioselective synthesis of 2-aryl-1,2-dihydropyridines. nih.gov |
| Copper | C-H Amination | Intramolecular amination to form piperidines. researchgate.netmdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bibliotekanauki.plconicet.gov.arnih.gov This technology has been successfully applied to the synthesis of piperidine derivatives and the formation of the carboxylic acid functionality.
Continuous Flow Reactor Applications
The adoption of continuous flow chemistry, or flow chemistry, represents a significant advancement in the synthesis of pharmaceutical intermediates and active ingredients. researchgate.net This technology moves beyond traditional batch processing by pumping reactants through a network of tubes, coils, or microfluidic chips. mit.edu The residence time, or the duration reactants spend in the reactor, is precisely controlled by the flow rate and the reactor's volume. mit.edu This methodology offers numerous advantages over conventional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability and reproducibility. researchgate.net
While specific literature detailing the synthesis of this compound using continuous flow reactors is not abundant, the technology has been successfully applied to the synthesis of related piperidine structures and key chemical transformations. For instance, flow microreactors have been utilized for the radical electroreductive cyclization of imines to form piperidine rings. nih.gov Furthermore, continuous-flow methods are well-established for fundamental reactions that could be part of a multi-step synthesis, such as the direct oxidation of alcohols to carboxylic acids using a platinum catalyst. rsc.org The industrial synthesis of related piperidine carboxylates already employs automated continuous-flow processes, underscoring the technology's viability and benefits for producing such compounds. vulcanchem.com
Table 1: Advantages of Continuous Flow Synthesis
| Feature | Description |
|---|---|
| Enhanced Safety | Small reaction volumes minimize the risks associated with highly reactive or unstable intermediates. |
| Precise Control | Allows for tight control over reaction parameters like temperature, pressure, and residence time. mit.edu |
| Improved Yield & Purity | Optimized conditions often lead to higher yields and fewer byproducts. |
| Scalability | Production can be scaled up by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). |
| Automation | Systems can be fully automated for continuous production and in-line analysis. researchgate.net |
Chiral Synthesis and Stereochemical Control
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. Chiral synthesis focuses on producing a single enantiomer or diastereomer of a target molecule, which is crucial for ensuring therapeutic efficacy and minimizing potential off-target effects.
Enantioselective and Diastereoselective Synthetic Pathways
A variety of sophisticated strategies have been developed to synthesize chiral piperidine derivatives with a high degree of stereochemical control. These methods can be broadly categorized based on the key bond-forming or stereocenter-defining step.
One powerful approach is the modular synthesis from readily available chiral precursors. For example, a highly modular and stereoselective synthesis of substituted piperidin-4-ols has been achieved through a {[2+3]+1} annulation process. The enantioselectivity of this pathway is established by using chiral sulfinyl imines as starting materials, which allows for the creation of chiral homopropargylic amines with excellent enantiomeric excess. scispace.com
Asymmetric cyclization reactions are another cornerstone of chiral piperidine synthesis. Palladium-catalyzed processes, such as the formal [4+2] oxidative annulation of alkyl amides and dienes, can be employed to construct the piperidine ring. mdpi.com Other notable methods include enantioselective desymmetrizing intramolecular aza-Michael reactions and diastereoselective reductive cyclizations. mdpi.com A prime example of the latter is the nitro-Mannich reaction, where the initial diastereoselective step between a functionalized acetal (B89532) and an imine dictates the stereochemistry of the final piperidine product after reductive cyclization. nih.gov
Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step. An Ugi-type three-component reaction (U-3CR) involving isocyanides, carboxylic acids, and 4-substituted Δ1-piperideines has been shown to proceed with high diastereoselectivity to form pipecolic amides. vu.nlvu.nl
Furthermore, chiral starting materials can be used to guide the stereochemical outcome. Chiral non-racemic bicyclic lactams, derived from β-amino alcohols, serve as valuable intermediates for the stereocontrolled synthesis of polysubstituted piperidines, including 4-hydroxy piperidine derivatives. nih.gov Similarly, α-amino acids with known stereochemistry can be used as precursors to generate chiral 2-substituted piperidine-4-carboxylic acids. researchgate.net
Table 2: Selected Stereoselective Pathways to Piperidine Analogs
| Synthetic Pathway | Stereocontrol | Key Features & Reagents | Citation(s) |
|---|---|---|---|
| Modular {[2+3]+1} Annulation | Enantioselective | Utilizes chiral sulfinyl imines and propargyl Grignard reagents. | scispace.com |
| Conjugate Addition | Enantioselective | Addition of lithiated N-Boc allylic amines to nitroalkenes. | acs.org |
| Ugi-Type Three-Component Reaction | Diastereoselective | Reaction of isocyanides, carboxylic acids, and Δ1-piperideines. | vu.nlvu.nl |
| Nitro-Mannich/Reductive Cyclization | Diastereoselective | Diastereoselective Mannich reaction followed by cyclization retains stereochemistry. | nih.gov |
Control of Stereochemistry at the C4-Position of the Piperidine Ring
Establishing a chiral center at the C4 position of the piperidine ring, particularly a quaternary center as required for this compound, presents a significant synthetic challenge. The strategies to achieve this control can be direct or indirect.
A common method for introducing substituents at the C4 position involves the alkylation of a pyridine precursor . For instance, 4-picoline can be alkylated and subsequently hydrogenated to yield a 4-alkylpiperidine. vu.nl While this sequence installs the desired substituent, it does not inherently create a chiral center unless a chiral auxiliary or catalyst is employed during the process.
More sophisticated methods rely on diastereoselective reactions on a pre-formed ring system. One such strategy involves the diastereoselective epoxidation of a tetrahydropyridine precursor. The stereochemistry of the substituents on the ring can direct the epoxidation to occur on a specific face of the double bond. Subsequent regioselective ring-opening of the resulting epoxide can then install the desired functionalities with controlled stereochemistry at C4 and adjacent positions. acs.org
When direct asymmetric synthesis is challenging, chiral resolution provides a reliable alternative. This technique involves synthesizing the target molecule as a racemic mixture (an equal mixture of both enantiomers) and then separating them. This is often accomplished by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as D-mandelic acid or tartaric acid, to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. Once separated, the pure enantiomer of the target compound can be recovered by removing the resolving agent.
Table 3: Strategies for Stereochemical Control at the C4-Position
| Strategy | Description | Example/Concept | Citation(s) |
|---|---|---|---|
| Alkylation of Pyridine Precursor | Introduction of the C4-substituent prior to or during ring formation, followed by hydrogenation. | Alkylation of 4-picoline to introduce the ethyl group. | vu.nl |
| Diastereoselective Epoxidation | Controlled epoxidation of a tetrahydropyridine intermediate to set stereocenters. | Face-selective epoxidation directed by existing ring substituents. | acs.org |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Formation of diastereomeric salts using a chiral acid (e.g., D-mandelic acid). | google.com |
Chemical Reactivity and Derivatization of 4 Ethylpiperidine 4 Carboxylic Acid
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of reactions to form new derivatives. These transformations are fundamental in medicinal chemistry and materials science for the construction of new molecular entities.
Esterification Reactions (e.g., Fischer Esterification)
Esterification of 4-ethylpiperidine-4-carboxylic acid and its analogs is a common transformation. In a typical Fischer esterification, the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. For instance, isonipecotic acid, a related compound, can be converted to its ethyl ester by refluxing in absolute ethanol (B145695) with thionyl chloride. chemicalbook.com This method results in high yields of the corresponding ester. chemicalbook.com The general reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol and subsequent elimination of water.
A variety of alcohols can be used in this reaction, leading to a diverse range of esters. For example, the synthesis of ethyl 4-phenylpiperidine-4-carboxylate is a well-documented esterification. nist.gov These ester derivatives are often used as intermediates in the synthesis of pharmaceuticals. nih.govpharmacompass.comsigmaaldrich.com
Amide Bond Formation via Coupling Reagents (e.g., DCC, EDC, HATU)
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of peptide synthesis and the creation of many biologically active molecules. luxembourg-bio.comrsc.org Direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions. luxembourg-bio.com Therefore, coupling reagents are employed to activate the carboxylic acid. luxembourg-bio.comresearchgate.net
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.comnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with these coupling reagents to improve yields and reduce side reactions like racemization. luxembourg-bio.comnih.gov
The choice of coupling reagent and reaction conditions can be tailored to the specific substrates being used. For instance, the coupling of electron-deficient amines may require specific protocols to achieve good yields. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | Byproducts | Notes |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is often insoluble and can be removed by filtration. luxembourg-bio.com |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Easier to remove during aqueous workup compared to DCU. nih.gov |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Guanidinium by-product | Often used for challenging couplings. luxembourg-bio.comnih.gov |
Conversion to Acyl Halides (e.g., Acid Chlorides)
Carboxylic acids can be converted to more reactive acyl halides, most commonly acyl chlorides. pearson.comtransformationtutoring.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.com The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group. orgoreview.com
The resulting acyl chlorides are highly reactive electrophiles and can be used to synthesize a variety of other carboxylic acid derivatives, such as esters and amides, often under milder conditions than direct methods. researchgate.nettransformationtutoring.com For example, the N-acylation of anilino-esters has been successfully carried out using propionyl chloride. researchgate.net
Reduction to Aldehydes and Alcohols
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid all the way to the corresponding primary alcohol. libretexts.orgsavemyexams.com This reaction typically proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orgsavemyexams.com
The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more reactive than carboxylic acids towards many reducing agents. libretexts.orgorganic-chemistry.org However, specialized methods have been developed for this transformation. One approach involves the use of modified hydride reagents like lithium tri-tert-butoxyaluminohydride. libretexts.org Another strategy is to first convert the carboxylic acid into a derivative, such as an ester or an acid chloride, which can then be reduced to an aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H). libretexts.orgchemistrysteps.com
Reactivity at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo reactions such as alkylation and acylation.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the piperidine ring can be functionalized through N-alkylation and N-acylation reactions. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. researchgate.net This can be achieved by reacting the piperidine with an alkyl halide. Reductive amination is another powerful method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. google.com For instance, N-alkylation can be achieved using various benzyl (B1604629) alcohols in the presence of a catalyst. acs.org
N-acylation involves the introduction of an acyl group onto the piperidine nitrogen. This is typically accomplished by reacting the piperidine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). researchgate.netgoogle.com For example, the N-acylation of a piperidine derivative has been demonstrated using propionyl chloride in the presence of a base. researchgate.net These reactions are crucial for modifying the properties of the piperidine ring and are widely used in the synthesis of pharmaceutical compounds. mdpi.com
Formation of N-Substituted Piperidine-4-carboxylic Acid Derivatives
The secondary amine of the piperidine ring in this compound is a key site for synthetic modification, allowing for the introduction of a wide array of substituents. These N-substituted derivatives are often synthesized to modulate the pharmacological properties of the parent molecule. Common derivatizations include N-acylation, N-alkylation, and N-arylation.
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide linkage. For instance, N-acyl-4-benzylidenepiperidine-4'-carboxylic acids have been synthesized and evaluated for their biological activity. nih.govnih.gov A variety of acyl groups, including dicyclohexylacetyl and benzoyl, have been successfully introduced using this methodology. nih.govnih.gov The synthesis of 1-acetylpiperidine-4-carboxamide (B2669396) is achieved by reacting piperidine-4-carboxamide with acetic anhydride in the presence of a base like triethylamine. chemicalbook.com
The table below summarizes various N-substituents that have been incorporated onto piperidine-4-carboxylic acid scaffolds and the general methods used.
Table 1: Examples of N-Substituted Piperidine-4-carboxylic Acid Derivatives
| N-Substituent | General Method | Reactant/Reagent Example |
|---|---|---|
| Acyl (e.g., Benzoyl, Dicyclohexylacetyl) | N-Acylation | Acyl chloride, Acetic anhydride nih.govnih.govchemicalbook.com |
| Benzyl | N-Alkylation | Benzyl bromide |
| Alkyl (various) | Reductive Amination, N-Alkylation | Aldehyde/Ketone + Reducing agent, Alkyl halide nih.govbohrium.com |
| Aryl | N-Arylation | Aryl halide (e.g., using palladium catalysis) |
| Carbamoyl (e.g., Diphenylcarbamoyl) | Reaction with isocyanate | Diphenylcarbamoyl chloride nih.gov |
Reactions at the Piperidine Ring Carbons (excluding C4-Ethyl and Carboxylic Acid)
Beyond modification at the nitrogen and carboxylic acid group, the carbon framework of the piperidine ring itself offers opportunities for functionalization.
Functionalization via C-H Activation
Direct functionalization of otherwise unreactive C-H bonds is a powerful strategy for elaborating the piperidine scaffold. Transition-metal catalysis, particularly with palladium and ruthenium, has enabled the selective arylation of C-H bonds at various positions on the piperidine ring. nih.govacs.orgnih.govnih.gov
Ruthenium-catalyzed C-H activation has been used for the mono-arylation of saturated cyclic amines at the α-position (C2 and C6). nih.gov The use of a directing group, often a substituted pyridine (B92270) attached to the piperidine nitrogen, is crucial for controlling the regioselectivity of the reaction. nih.gov Similarly, palladium-catalyzed C-H arylation can achieve functionalization at different ring positions, depending on the directing group employed. nih.govacs.orgthieme-connect.com For example, an aminoquinoline directing group at the C3 position can direct arylation to the C4 position. acs.orgthieme-connect.com
Photoredox catalysis offers another mild and efficient method for the α-amino C-H arylation of piperidine derivatives. nih.govacs.orgchemrxiv.orgresearchgate.net These reactions, often using an iridium-based photocatalyst, can generate α-amino radicals that couple with various partners, including electron-deficient arenes and vinyl sulfones. nih.govacs.orgbeilstein-journals.org A key advantage of some photoredox methods is that they can lead to the thermodynamically most stable diastereomer through a post-arylation epimerization process. nih.govacs.org
The table below provides an overview of different C-H activation methods for piperidine functionalization.
Table 2: C-H Activation Methods for Piperidine Ring Functionalization
| Method | Catalyst Type | Position(s) Functionalized | Coupling Partner Example |
|---|---|---|---|
| Ruthenium-Catalyzed C-H Activation | Ruthenium (e.g., Ru₃(CO)₁₂) | α-position (C2/C6) | Arylboronate esters nih.gov |
| Palladium-Catalyzed C-H Activation | Palladium (e.g., Pd(OAc)₂) | C4 (with C3 directing group) | Aryl iodides acs.orgthieme-connect.com |
| Photoredox Catalysis | Iridium (e.g., Ir(ppy)₃) | α-position (C2/C6) | Cyano(hetero)arenes nih.govacs.orgbeilstein-journals.org |
Annulation and Spirocyclization Reactions
The 4,4-disubstituted nature of this compound makes it an ideal scaffold for constructing spirocyclic systems, where two rings share a single carbon atom (the C4 position). Spirocycles are important structural motifs in many natural products and pharmaceuticals due to their rigid, three-dimensional structures. chinesechemsoc.org
Spirocyclization can be achieved through various synthetic strategies. One approach involves the intramolecular cyclization of a precursor where a tether attached to the piperidine nitrogen attacks a functional group at the C4 position. Palladium-catalyzed cascade reactions of tryptamine (B22526) derivatives with propargyl carbonate, for example, can yield spirocyclized indolenines. acs.org Another method involves the titanium-mediated spirocyclization of 4-alkylpyridines, which can be subsequently reduced to the corresponding spiro-piperidine derivatives.
Annulation reactions, where a new ring is formed on an existing one, can also be used to build more complex structures from piperidine derivatives. mdpi.com For example, a palladium-catalyzed formal [4+2] oxidative annulation between alkyl amides and dienes, initiated by C(sp³)–H activation, can be used to construct fused ring systems. mdpi.com
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Nucleophilic Acyl Substitution Mechanisms
Reactions at the carboxylic acid moiety typically proceed via nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond.
Esterification: The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. masterorganicchemistry.commasterjeeclasses.com A proton transfer then occurs, followed by the elimination of water as a leaving group to yield the ester. masterorganicchemistry.com
Amide Formation: The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. chemistrysteps.comlibretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. chemistrysteps.comlibretexts.orgbath.ac.uk The coupling agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.orgluxembourg-bio.com For example, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. bath.ac.ukluxembourg-bio.com The amine can then attack this intermediate, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. bath.ac.ukluxembourg-bio.com Additives like 1-hydroxybenzotriazole (HOBt) are often used with DCC to increase efficiency and suppress side reactions. luxembourg-bio.com
Pericyclic Fragmentation Pathways
While specific pericyclic fragmentation pathways for this compound are not extensively documented, fragmentation of the piperidine ring is a known process, particularly in mass spectrometry analysis. nih.govnih.gov The fragmentation of fentanyl analogs, which contain a 4-anilidopiperidine core, often involves cleavage of the piperidine ring. nih.govacs.orgcaymanchem.com These fragmentations can occur through complex radical-mediated or charge-driven pathways that may share characteristics with pericyclic reactions.
In some synthetic contexts, ring-opening reactions of piperidine derivatives can occur. For example, some N-Boc protected bicyclic dihalocyclopropanes undergo a two-electron electrocyclic cyclopropane-cleavage in a concerted fashion upon deprotection and reductive amination, leading to ring-expanded tetrahydropyridines. rsc.org Additionally, photooxidation can induce ring-opening of N-arylamino-piperidines to yield acyclic aminoaldehydes. researchgate.net These types of transformations highlight the potential for the piperidine ring to undergo fragmentation under specific reaction conditions.
Radical Chain Processes
The generation of radical species from carboxylic acids, including this compound, has become a powerful strategy in modern organic synthesis. These reactions often proceed through radical chain mechanisms, particularly when initiated by photoredox catalysis or other radical initiators. The process typically involves the decarboxylation of the carboxylic acid to form a carbon-centered radical, which can then participate in various propagation steps to form new chemical bonds.
Recent research has highlighted the utility of visible light-mediated photoredox catalysis for the direct decarboxylation of carboxylic acids under mild conditions. nih.gov This approach avoids the need for harsh reagents or pre-functionalization of the acid. nih.gov The generated radicals can be trapped by a variety of reagents, leading to diverse functionalization of the parent molecule.
One prominent example of a radical chain process is the decarboxylative functionalization of aliphatic carboxylic acids. For instance, the direct conversion of carboxylic acids to other functional groups like fluorides or azides can be achieved through such mechanisms. manchester.ac.ukrsc.org These transformations are often initiated by the oxidation of a carboxylate to a carboxyl radical, which rapidly extrudes carbon dioxide to form an alkyl radical. manchester.ac.uk This alkyl radical can then react with a suitable reagent to form the product and regenerate a radical species that continues the chain, a process that can be indicated by quantum yields greater than one. researchgate.net
In the context of this compound, a plausible radical chain process is its decarboxylative functionalization. For example, a photoredox-catalyzed decarboxylative fluorination can be envisioned. The reaction would be initiated by a photocatalyst, such as an iridium complex, which, upon excitation by visible light, becomes a potent oxidant. manchester.ac.uk This excited photocatalyst can then oxidize the carboxylate of this compound, leading to the formation of the 4-ethyl-4-piperidinyl radical after the loss of CO2. This radical can then abstract a fluorine atom from an electrophilic fluorine source, such as Selectfluor, to yield the fluorinated product and a new radical that propagates the chain. manchester.ac.uk
Similarly, a decarboxylative azidation process can occur. rsc.org In this case, the initially formed 4-ethyl-4-piperidinyl radical would react with an azide (B81097) source to furnish the corresponding azido-piperidine derivative. rsc.org The reaction mechanism is believed to involve a photoredox cycle where the photocatalyst is regenerated, allowing the chain reaction to proceed. rsc.org
The table below summarizes representative conditions for the radical decarboxylative functionalization of piperidine-4-carboxylic acid derivatives, which are analogous to the expected reactions of this compound.
| Substrate | Reaction Type | Photocatalyst | Reagent | Base | Solvent | Yield (%) | Reference |
| N-Benzoyl-4-piperidine-carboxylic acid | Fluorination | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Selectfluor | Na2HPO4 | CH3CN/H2O | 85 | manchester.ac.uk |
| N-Boc-piperidine-4-carboxylic acid | Azidation | Organic Dye | Umemoto's reagent | Na2HPO4 | DMSO | 70 | rsc.org |
| N-Cbz-piperidine-4-carboxylic acid | Oxidation | Ir(ppy)3 | O2 | Cs2CO3 | DCM | 85 | nih.gov |
| 4-Substituted piperidine carboxylic acid | Xanthylation | - | N-xanthylamide | - | Toluene | 69 |
Table 1: Representative Conditions for Radical Decarboxylative Functionalization of Piperidine-4-Carboxylic Acid Derivatives.
It is important to note that while these examples utilize N-protected piperidine-4-carboxylic acids, the principles of radical generation and subsequent chain propagation are directly applicable to this compound. The ethyl group at the 4-position is not expected to interfere with the fundamental radical decarboxylation process.
Advanced Characterization and Spectroscopic Analysis in Chemical Research
Techniques for Structural Elucidation
Structural elucidation is the process of determining the precise three-dimensional arrangement of atoms within a molecule. For 4-Ethylpiperidine-4-carboxylic acid, this involves confirming the connectivity of the ethyl group and carboxylic acid to the C4 position of the piperidine (B6355638) ring and understanding the ring's conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the piperidine ring, the ethyl group, and the carboxylic acid. The piperidine ring protons typically appear as complex multiplets due to their axial and equatorial positions within the chair conformation. The ethyl group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. In a related compound, N,N-ethylmethyl-piperidine-4-carboxylic acid, the piperidine ring's equatorial and axial protons show distinct chemical shifts, with equatorial protons (H₂eq, H₆eq) appearing around 3.47 ppm and axial protons (H₂ax, H₆ax) around 3.24 ppm. researchgate.net ¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom, confirming the carbon skeleton of the molecule. nih.gov The use of chiral resolving agents can also be employed in NMR to discriminate between enantiomers of chiral piperidine derivatives. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Analogues
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Piperidine H₂eq, H₆eq | ~3.47 | Doublet of triplets |
| Ethyl -CH₂- | ~3.38 | Quartet |
| Piperidine H₂ax, H₆ax | ~3.24 | Triplet of doublets |
| Piperidine H₄ | ~2.63 | Triplet of triplets |
| Piperidine H₃, H₅ | ~2.0-2.12 | Multiplet |
| Ethyl -CH₃ | ~1.25 | Triplet |
Data based on the closely related structure of N,N-ethylmethyl-piperidine-4-carboxylic acid. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The monoisotopic mass of this compound is 157.11028 Da. uni.lu In mass spectrometry, the compound would be expected to be observed as various adducts. For instance, under positive ion mode, the protonated molecule [M+H]⁺ would have an m/z of 158.11756, and the sodium adduct [M+Na]⁺ would appear at m/z 180.09950. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at m/z 156.10300. uni.lu The fragmentation pattern in MS provides further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org Analysis of the fragmentation of the related ethyl piperidine-4-carboxylate shows significant peaks corresponding to the loss of the ethoxy group and other fragments of the piperidine ring. nist.gov
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 158.11756 |
| [M+Na]⁺ | 180.09950 |
| [M-H]⁻ | 156.10300 |
| [M+K]⁺ | 196.07344 |
| [M+NH₄]⁺ | 175.14410 |
Data predicted and sourced from PubChemLite. uni.lu
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would be dominated by characteristic absorptions corresponding to its functional groups. The carboxylic acid O-H bond exhibits a very broad and strong absorption band typically in the range of 3300-2500 cm⁻¹. vscht.czorgchemboulder.com This broadness is a result of hydrogen bonding between molecules. orgchemboulder.com The carbonyl (C=O) group of the carboxylic acid gives rise to a strong, sharp absorption between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, the spectrum would show C-H stretching vibrations for the alkyl portions of the molecule just below 3000 cm⁻¹, a C-O stretch between 1320-1210 cm⁻¹, and an N-H stretch for the secondary amine in the piperidine ring. orgchemboulder.comlibretexts.org
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Very Broad |
| Alkyl C-H | Stretch | 2960 - 2850 | Medium to Strong |
| Carbonyl C=O | Stretch | 1760 - 1690 | Strong |
| Carboxylic Acid O-H | Bend | 1440 - 1395 | Medium |
| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |
Data is based on typical values for carboxylic acids and piperidine structures. orgchemboulder.comlibretexts.org
While a crystal structure for this compound itself is not publicly available, studies on closely related derivatives provide significant insight. For example, the crystal structure of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid confirms that the piperidine ring adopts a chair conformation. nih.gov Similarly, X-ray analysis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate shows the piperidine ring in a chair conformation with the ethyl ester group in an equatorial position. iucr.orgresearchgate.net These studies demonstrate the power of X-ray diffraction to unambiguously establish the stereochemistry and solid-state packing of piperidine-4-carboxylic acid derivatives. nih.goviucr.orgresearchgate.net
Chromatographic and Purity Assessment Methods
Ensuring the purity of a chemical compound is critical for reliable research. Chromatographic techniques are the primary methods used for both the purification and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of pharmaceutical and chemical compounds. In the synthesis of various derivatives of piperidine-4-carboxylic acid, HPLC is frequently employed to confirm the purity of the final product. For instance, syntheses of complex amide derivatives often report purities greater than 95%, as determined by analytical HPLC. rsc.orgbiorxiv.orgnih.gov The method provides a retention time (Rt) for the compound, which is characteristic under specific conditions (e.g., column type, mobile phase, flow rate), and the area of the peak is proportional to its concentration, allowing for accurate purity determination. rsc.orggoogle.com
Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like this compound, which possesses both a carboxylic acid and a secondary amine group, direct GC analysis can be challenging due to its high polarity and low volatility. These characteristics can lead to poor peak shape, tailing, and potential decomposition in the hot injector or column.
To overcome these challenges, derivatization is a common and often necessary step. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. For carboxylic acids, esterification is a widely used derivatization method, converting the polar carboxyl group into a less polar and more volatile ester. Similarly, the secondary amine of the piperidine ring can be derivatized, for instance, through acylation.
Illustrative Research Findings:
While specific research detailing the GC analysis of this compound is not extensively published, the principles of analyzing similar structures, such as other piperidine carboxylic acids, provide a strong framework for its characterization. For instance, the analysis of related compounds often involves their conversion to more volatile derivatives, such as methyl or ethyl esters.
A hypothetical GC analysis of a derivatized this compound, for example, its ethyl ester, would involve the following considerations:
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would likely be suitable for separating the derivatized analyte from other components in a reaction mixture.
Temperature Programming: A temperature gradient would be employed, starting at a lower temperature to allow for the elution of more volatile components and gradually increasing to elute the derivatized target compound.
Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. For structural confirmation and identification, a Mass Spectrometer (MS) detector is invaluable, providing both retention time data and a mass spectrum of the analyte. The NIST WebBook provides mass spectrum data for the related compound Ethyl piperidine-4-carboxylate, which would be a useful reference. nist.govnih.gov
Table 1: Illustrative GC Parameters for the Analysis of Derivatized this compound (as its Ethyl Ester)
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. umass.edu For a polar compound like this compound, TLC is an ideal analytical tool.
Research Findings and Methodology:
The separation in TLC is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or solvent mixture). The polarity of both the stationary and mobile phases is crucial for achieving good separation.
Stationary Phase: Silica gel is a polar stationary phase and is well-suited for the analysis of polar compounds like this compound.
Mobile Phase: The choice of the mobile phase is critical. A single solvent is rarely sufficient; a mixture of solvents is often required to achieve the desired separation. For polar analytes, a mixture of a polar and a less polar solvent is typically used. The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to optimize the retention factor (Rf) values of the spots. A patent describing the synthesis of piperidinecarboxylic acids mentions the use of 95% ethanol (B145695) as a developing agent on silica gel G plates. nih.gov
Visualization: Since this compound is not colored, a visualization method is required to see the spots on the TLC plate. This can be achieved by using a UV lamp if the compound is UV-active, or by staining the plate with a suitable reagent. Common staining reagents for compounds with carboxylic acid and amine groups include potassium permanganate (B83412), ninhydrin, or iodine vapor. illinois.edu
Table 2: Illustrative TLC Conditions for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Dichloromethane : Methanol : Acetic Acid (85:10:5 v/v/v) |
| Application | Spotting of a dilute solution of the compound in a suitable solvent (e.g., methanol) |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | 1. UV light (254 nm) 2. Staining with potassium permanganate solution |
| Expected Rf Value | ~0.4 - 0.6 (This is an illustrative value and can vary based on exact conditions) |
Computational and Theoretical Studies of 4 Ethylpiperidine 4 Carboxylic Acid
Molecular Dynamics Simulations:These simulations model the physical movements of atoms and molecules over time.
Solvent Effects on Molecular Properties:The properties and behavior of a molecule can be significantly influenced by its environment. Simulations in different solvents (e.g., water, methanol) would reveal how intermolecular interactions affect the conformational preferences and electronic properties of 4-Ethylpiperidine-4-carboxylic acid.
Without specific research on this compound, any data tables or detailed findings for these sections would be speculative. The scientific community has conducted extensive computational research on the broader class of piperidine (B6355638) derivatives, which are prevalent in medicinal chemistry. These studies provide a general understanding of the conformational behavior and electronic properties of the piperidine ring system. However, the specific influence of the ethyl and carboxylic acid substituents at the C4 position on the properties of this particular molecule remains to be computationally explored and published in the scientific literature.
Therefore, we are unable to provide the requested article with the specified level of detail and scientific accuracy at this time.
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular architecture of piperidine-carboxylic acid derivatives in the solid state is largely governed by a network of hydrogen bonds. In the case of this compound, the primary functional groups capable of forming these crucial interactions are the carboxylic acid group (-COOH) and the secondary amine (-NH-) within the piperidine ring. The carboxylic group can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the carbonyl oxygen), while the amine group acts as a hydrogen bond donor.
Table 1: Representative Intermolecular Contacts in Piperidine Derivatives
| Contact Type | Description | Role in Crystal Packing |
|---|---|---|
| O–H···O | Strong interaction between the carboxylic acid proton and an oxygen atom of a neighboring molecule. | Often leads to the formation of dimers or chains, a primary structural motif. |
| N–H···O | Interaction between the piperidine nitrogen proton and a carboxylate oxygen. | Links the primary motifs into a larger 3D network. |
| C–H···O | Weaker interaction between carbon-bound hydrogens and oxygen atoms. | Provides additional stabilization to the crystal lattice. |
This interactive table is based on common hydrogen bonding patterns observed in related piperidine carboxylic acid structures.
Electronic Property Prediction and Analysis
Computational methods, particularly Density Functional Theory (DFT), are employed to predict the electronic properties and global reactivity descriptors of molecules like this compound. researchgate.net These descriptors provide insight into the molecule's stability, reactivity, and potential for applications in materials science.
Global descriptors are derived from the energies of the frontier molecular orbitals. Key parameters include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.
Nonlinear Optical (NLO) properties are also of significant interest. The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess a molecule's response to an external electric field. Molecules with large hyperpolarizability values have potential applications in optoelectronic devices. For related piperidine derivatives, DFT calculations have been used to predict these NLO properties. researchgate.net
Table 2: Calculated Global Descriptors and NLO Parameters for an Analogous Piperidine Derivative (N-BOC-Piperidine-4-Carboxylic Acid)
| Parameter | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Dipole Moment | μ | 3.32 | Debye |
| Mean Polarizability | α | -8.117 x 10⁻²⁴ | esu |
| First Hyperpolarizability | β | 1.139 x 10⁻³⁰ | esu |
| HOMO Energy | E_HOMO | -8.117 | eV |
| LUMO Energy | E_LUMO | -0.993 | eV |
| Energy Gap | ΔE | 7.124 | eV |
| Electronegativity | χ | 4.555 | eV |
Data sourced from a computational study on N-BOC-Piperidine-4-Carboxylic acid and serves as a representative example of the types of parameters calculated for this class of compounds. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and more likely to undergo chemical reactions.
For piperidine derivatives, the HOMO is typically localized around the regions with higher electron density, such as the lone pairs of the nitrogen and oxygen atoms. The LUMO is often distributed over the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group. This distribution indicates that the molecule would likely donate electrons from the heteroatoms and accept electrons at the carboxyl function.
Table 3: Frontier Molecular Orbital Properties for a Representative Piperidine Derivative
| Orbital | Energy (eV) | Description | Implied Reactivity |
|---|---|---|---|
| HOMO | -8.117 | Highest Occupied Molecular Orbital | Electron-donating (nucleophilic) sites |
| LUMO | -0.993 | Lowest Unoccupied Molecular Orbital | Electron-accepting (electrophilic) sites |
| Energy Gap (ΔE) | 7.124 | LUMO - HOMO | Indicates high chemical stability |
Values are for N-BOC-Piperidine-4-Carboxylic acid and are representative. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.
The key aspect of NBO analysis is the examination of interactions between filled "donor" orbitals (Lewis-type) and empty "acceptor" orbitals (non-Lewis type). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value signifies a stronger interaction.
In molecules like this compound, significant stabilizing interactions are expected. These include:
Delocalization of the lone pair electrons from the nitrogen atom (n(N)) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.
Delocalization of the oxygen lone pairs (n(O)) of the carboxyl group into the antibonding π* orbital of the C=O bond and σ* orbitals of adjacent C-C and C-O bonds.
These hyperconjugative interactions lead to a delocalization of electron density, which strengthens the molecule and influences its geometry and reactivity.
Table 4: Significant NBO Donor-Acceptor Interactions in an Analogous Piperidine System
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | σ*(C-C) | High | Lone Pair -> Antibonding Sigma |
| n(O) | π*(C=O) | High | Lone Pair -> Antibonding Pi |
| n(O) | σ*(C-C) | Moderate | Lone Pair -> Antibonding Sigma |
This table represents typical interactions and relative stabilization energies found in piperidine carboxylic acid derivatives based on general NBO principles.
Mechanistic Insights from Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. A critical point on this surface is the transition state (TS), which represents the highest energy barrier along the reaction pathway. Characterizing the geometry and energy of the transition state is essential for understanding reaction kinetics and selectivity.
While specific reaction pathway studies for this compound are not extensively documented, computational methods can be applied to model its potential transformations. For instance, reactions involving the carboxylic acid group, such as decarboxylation or esterification, could be investigated. researchgate.net DFT calculations can be used to locate the transition state structure for a proposed mechanism. The transition state is confirmed by frequency analysis, where it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in the synthesis of piperidine derivatives, computational studies can help rationalize the stereochemical outcome of cyclization reactions by comparing the activation energies of different pathways leading to various diastereomers. whiterose.ac.uk Similarly, understanding the mechanism of action for bioactive piperidines often involves modeling their interaction with biological targets, where the molecule's conformation as it approaches the enzyme's active site can be considered a form of transition state analysis. nih.gov The knowledge gained from these computational models provides invaluable insights into how a molecule will behave in a chemical or biological system, guiding further synthetic efforts and functional studies.
Energy Barriers and Reaction Kinetics
While specific experimental kinetic studies on this compound are not extensively documented in publicly available literature, its conformational dynamics can be understood through computational modeling and analogy to similar, well-studied molecular structures. The primary energy barriers in this molecule are associated with two key conformational changes: the ring inversion of the piperidine core and the rotation of the carboxylic acid group.
Piperidine Ring Inversion: The piperidine ring, like cyclohexane, adopts a chair conformation as its most stable state to minimize angular and torsional strain. However, the ring is not static and can undergo a "ring flip" or inversion, passing through higher-energy transition states such as the half-chair and boat conformations. For 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes nih.gov. The energy barrier for this inversion is a critical parameter. In the case of this compound, the two substituents at the C4 position influence the relative stability of the conformers, but the fundamental energy barrier for the ring flip itself is a characteristic of the piperidine scaffold. Molecular mechanics calculations, using force fields like COSMIC, have proven effective in quantitatively predicting the conformer energies of such systems nih.gov. These calculations model the electrostatic interactions that significantly influence conformational preferences nih.gov.
Carboxylic Acid Group Rotation: The second significant energy barrier involves the rotation around the C-O single bond of the carboxylic acid group. This rotation governs the interconversion between the syn and anti conformations, where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen (syn) or oriented away from it (anti). Quantum mechanics calculations on model compounds like acetic acid show a substantial energy barrier of 13–14 kcal/mol for this rotation in the gas phase nih.gov. This barrier is primarily due to the disruption of p-orbital overlap and resonance stabilization in the planar carboxyl group. While the syn conformation is significantly more stable in the gas phase, the presence of a solvent can reduce both the energy difference between the two conformers and the height of the rotational barrier nih.gov. For this compound, similar intramolecular and solvent-dependent energy barriers are expected to dictate the orientation of the carboxyl group.
Below is a table summarizing the types of energy barriers relevant to the molecule's dynamics.
| Conformational Change | Involved Moiety | Typical Energy Barrier (kcal/mol) | Influencing Factors |
| Ring Inversion | Piperidine Ring | ~10-12 | Substituents, Solvent Polarity |
| C-O Bond Rotation | Carboxylic Acid | ~11-14 | Solvent Effects, Hydrogen Bonding nih.gov |
Note: Energy barrier values are generalized from analogous structures and computational studies.
Quantitative Structure-Activity Relationship (QSAR) Studies (Chemical Focus)
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with a specific activity. This is achieved by relating biological activities or chemical properties to physicochemical descriptors representing steric, electronic, and hydrophobic features uwec.edu. While QSAR studies focusing specifically on an analog series of this compound are not prominent, the principles derived from broader studies on piperidine derivatives are directly applicable.
Steric and Electronic Property Correlations within Analog Series
In any QSAR model involving this compound and its analogs, steric and electronic properties would be critical descriptors. These properties quantify how the size, shape, and electron distribution of the molecule influence its interactions with a target system.
Steric Properties: Steric descriptors relate to the size and shape of the molecule. For an analog series based on this compound, modifications could involve changing the length of the alkyl chain at the C4 position (e.g., from ethyl to methyl or propyl) or introducing substituents elsewhere on the piperidine ring.
Molar Refractivity (MR): This descriptor accounts for both the volume of the molecule and its polarizability.
Sterimol Parameters: These parameters (L, B1, B5) define the dimensions of a substituent, providing a more detailed description of its shape than simple volume calculations.
Topological Indices: These indices describe molecular shape and branching.
In QSAR models for piperidine derivatives, steric bulk has been shown to be a significant factor influencing activity researchgate.net. An increase or decrease in the size of the C4-substituents would directly impact how the molecule fits into a binding site.
Electronic Properties: Electronic descriptors quantify the electronic aspects of a molecule, such as charge distribution, polarity, and ability to engage in electrostatic interactions. The carboxylic acid and the nitrogen atom of the piperidine ring are the primary drivers of the electronic character of this compound.
Partial Atomic Charges: Calculations can determine the charge on each atom, identifying sites for electrostatic interactions. The nitrogen atom is a key basic center, while the carboxylic acid is acidic nih.gov.
Hammett Constants (σ): For analogs with aromatic substituents, these constants quantify the electron-donating or electron-withdrawing effect of those substituents.
HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate or accept electrons.
QSAR studies on related heterocyclic compounds have demonstrated that electronic descriptors are crucial for predicting activity nih.govmdpi.com. For instance, converting the carboxylic acid to an ester or amide would drastically alter its electronic properties, changing its hydrogen bonding capacity and its pKa, which in turn would strongly correlate with changes in its chemical or biological activity nih.gov.
The following table outlines key descriptors relevant to a hypothetical QSAR study of this compound class.
| Descriptor Type | Example Descriptors | Relevance to this compound Analogs |
| Steric | Molar Refractivity (MR), Sterimol Parameters, Molecular Volume | Quantifies the effect of varying the size of the C4-alkyl group or other substituents on the ring. |
| Electronic | Dipole Moment, Partial Charges, pKa, HOMO/LUMO Energies | Describes the impact of modifying the carboxylic acid group or adding polar substituents on electrostatic and hydrogen bonding potential. |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity, which is critical for membrane permeability and hydrophobic interactions. |
Ligand-Enzyme Interactions (if applicable to purely chemical binding mechanisms, not biological outcome)
The binding of a small molecule like this compound to an enzyme's active site is governed by a combination of non-covalent chemical interactions. Computational docking and molecular dynamics simulations are used to model these interactions, providing insight into the binding mode and affinity without necessarily focusing on the subsequent biological outcome nih.gov.
The structure of this compound presents several functional groups capable of forming specific chemical bonds with amino acid residues in an enzyme's binding pocket:
Carboxylic Acid Group: This is the most versatile group for forming interactions.
Ionic Bonding: At physiological pH, the carboxylic acid can be deprotonated to form a carboxylate anion. This anion can form strong salt bridges (ionic bonds) with positively charged amino acid residues such as Arginine (Arg) and Lysine (Lys) acs.org.
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. The hydroxyl group can act as both a hydrogen bond donor (from the H) and an acceptor (at the O) acs.org. This allows it to interact with a wide range of residues, including Serine (Ser), Threonine (Thr), and Histidine (His).
Piperidine Ring Nitrogen: The nitrogen atom contains a lone pair of electrons and can be protonated depending on the local environment's pH.
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor. The nitrogen atom itself can act as a hydrogen bond acceptor.
Ionic Bonding: If protonated to form a piperidinium (B107235) cation, it can form an ionic bond with negatively charged residues like Aspartate (Asp) or Glutamate (Glu) wikipedia.org.
Ethyl Group and Piperidine Ring Backbone: These aliphatic parts of the molecule are nonpolar.
Hydrophobic Interactions: These groups can fit into hydrophobic pockets of an enzyme, displacing water molecules and leading to a favorable entropic contribution to the binding energy.
Van der Waals Forces: These non-specific, distance-dependent interactions occur between the aliphatic regions and nonpolar amino acid residues like Leucine (Leu), Isoleucine (Ile), and Valine (Val) nih.gov.
| Molecular Moiety | Potential Chemical Interaction | Interacting Amino Acid Residues (Examples) |
| Carboxylic Acid (as -COO⁻) | Ionic Bond (Salt Bridge) | Lysine, Arginine |
| Carboxylic Acid (as -COOH) | Hydrogen Bond (Donor/Acceptor) | Serine, Threonine, Asparagine, Glutamine, Histidine |
| Piperidine Nitrogen (as -NH-) | Hydrogen Bond (Donor/Acceptor) | Aspartate, Glutamate, Serine |
| Piperidine Nitrogen (as -NH₂⁺-) | Ionic Bond (Salt Bridge) | Aspartate, Glutamate |
| Ethyl Group & Ring CH₂ | Hydrophobic & van der Waals Interactions | Leucine, Valine, Isoleucine, Phenylalanine |
Role As a Building Block and Synthetic Intermediate in Chemical Research
Precursor for Complex Organic Molecules
The piperidine (B6355638) ring is a common motif in many biologically active compounds. The presence of a carboxylic acid group at the 4-position provides a convenient handle for further chemical modifications, allowing for the construction of a wide array of molecular architectures.
The ester derivative, ethyl 4-piperidinecarboxylate, serves as a key reactant in the synthesis of various complex heterocyclic molecules. Researchers have utilized this compound to create SMN (Survival of Motor Neuron) protein modulators and nitroethylenediamines. chemicalbook.com It is also a precursor in the synthesis of RhoA inhibitors, which have potential applications in cardiovascular disease therapy, and in the creation of saccharin-derived Mannich bases that exhibit antimicrobial and antioxidant properties. chemicalbook.com The versatility of the piperidine-4-carboxylic acid scaffold is further demonstrated by its use in synthesizing GABA uptake inhibitors, highlighting its importance in medicinal chemistry. nih.gov
Examples of heterocyclic compounds derived from piperidine-4-carboxylate intermediates include:
1-Boc-4-ethyl-4-piperidinecarboxylic acid chemicalbook.com
1-(pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride chemicalbook.com
(R)-(-)-3-Quinuclidinol chemicalbook.com
The piperidine-4-carboxylic acid framework is instrumental in the stereospecific synthesis of complex polycyclic systems. A notable application is the synthesis of 4a-aryldecahydroisoquinolines, which are analogs of morphine and possess similar utility to known compounds like morphine, codeine, and thebaine. google.com This synthetic pathway involves developing a 4-arylnipecotic acid (a derivative of piperidine-4-carboxylic acid), which is then converted through a series of reactions, including a methylene (B1212753) lactam rearrangement and an intramolecular Michael reaction, into the target polycyclic structure. google.com Such strategies underscore the value of this building block in constructing intricate, multi-ring systems that are often found in natural products and pharmacologically active molecules. google.comorganic-chemistry.org
Applications in Catalyst Design and Materials Science
Beyond its role in synthesizing discrete organic molecules, 4-ethylpiperidine-4-carboxylic acid and its analogs are increasingly being used in the development of advanced materials and catalysts.
Piperidine-4-carboxylic acid (PPCA) has been successfully used to functionalize the surface of iron oxide (Fe₃O₄) nanoparticles. diva-portal.orgresearchgate.net This process creates a novel organic-inorganic hybrid material that acts as a highly effective and reusable heterogeneous catalyst. diva-portal.orgresearchgate.net The catalytic activity of these functionalized nanoparticles has been demonstrated in the Knoevenagel condensation reaction, a key carbon-carbon bond-forming reaction in organic chemistry. diva-portal.orgresearchgate.netorganic-chemistry.org
The Fe₃O₄-PPCA catalyst facilitates the one-pot synthesis of nitroalkenes at room temperature. diva-portal.orgresearchgate.net A significant advantage of this system is its magnetic nature, which allows the catalyst to be easily recovered from the reaction mixture using a magnet and reused multiple times without a significant loss of its catalytic activity. diva-portal.orgresearchgate.net
Table 1: Performance of PPCA-Functionalized Nanoparticle Catalyst in Knoevenagel Reaction
| Property | Finding | Source |
|---|---|---|
| Catalyst | Piperidine-4-carboxylic acid (PPCA) functionalized Fe₃O₄ nanoparticles | diva-portal.orgresearchgate.net |
| Reaction | Knoevenagel condensation | diva-portal.orgresearchgate.net |
| Morphology | Spherical nanoparticles | diva-portal.orgresearchgate.net |
| Size | ~10 nm | diva-portal.orgresearchgate.net |
| Key Feature | Superparamagnetic, allowing for easy recovery | diva-portal.orgresearchgate.net |
| Conversion Rate | Very high, up to 97% | diva-portal.orgresearchgate.net |
| Reusability | Can be reused many times without significant loss of activity | diva-portal.orgresearchgate.net |
The combination of an organic molecule like piperidine-4-carboxylic acid with an inorganic substrate such as Fe₃O₄ nanoparticles is a prime example of the development of hybrid organic-inorganic materials. diva-portal.orgresearchgate.net In this specific case, the organic component (PPCA) acts as a surface ligand that not only stabilizes the inorganic nanoparticles but also imparts the catalytic functionality. diva-portal.orgresearchgate.net This synergy between the organic and inorganic components results in a material with enhanced properties, such as the high catalytic efficiency and magnetic recoverability not present in the individual components. diva-portal.orgresearchgate.net
The piperidine moiety, a core component of this compound, can be integrated into polymer backbones to create functional materials with specific chemical properties. A bifunctional polystyrene polymer bearing both piperidine and 4-(dimethylamino)pyridine (DMAP) groups has been shown to be an effective organocatalyst. organic-chemistry.org This polymer demonstrates superior performance in mediating decarboxylative Doebner-Knoevenagel reactions to produce E-cinnamates in high yields. organic-chemistry.org The co-location of the two different catalytic amine groups on the same polymer backbone creates a synergistic effect, enhancing the catalytic activity compared to monofunctional polymers. organic-chemistry.org This approach highlights how the chemical properties of the piperidine ring can be harnessed within a larger macromolecular architecture to design advanced, soluble, and highly efficient catalysts. organic-chemistry.org
Exploring Structure-Property Relationships for Chemical Functionality
Design Principles for New Chemical Entities
The design of new chemical entities often leverages the 4,4-disubstituted piperidine core as a foundational scaffold. nih.govacs.org The quaternary center enhances metabolic stability and can lead to improved activity by locking the conformation of the molecule. nih.gov The principles for designing new molecules based on this compound involve the strategic modification of its three key components: the piperidine nitrogen, the ethyl group, and the carboxylic acid.
Piperidine Ring: This saturated heterocycle provides a well-defined three-dimensional shape, which is a desirable feature for engineering specific interactions with protein binding pockets that are not achievable with flat aromatic rings. nih.gov
Quaternary Carbon: The presence of a C4 quaternary center restricts conformational flexibility. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
Ethyl and Carboxylic Acid Groups: These two distinct functional groups offer orthogonal handles for chemical modification. The ethyl group can be varied to probe steric and lipophilic interactions within a binding site, while the carboxylic acid provides a key interaction point (e.g., hydrogen bonding or salt bridge formation) and a site for further derivatization to modulate pharmacokinetic properties. nih.gov
The design of novel compounds often involves creating a library of analogs where each of these positions is systematically varied to map the structure-activity relationship (SAR). For instance, replacing the ethyl group with other alkyl or aryl groups can significantly alter the compound's biological profile. Similarly, the carboxylic acid can be replaced with bioisosteres to improve properties like membrane permeability or metabolic stability.
The following table illustrates how theoretical physicochemical properties might change with modifications to the carboxylic acid group of a hypothetical 4-ethylpiperidine (B1265683) scaffold.
| Modification of Carboxylic Acid | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted Polar Surface Area (Ų) |
| Carboxylic Acid (-COOH) | 157.21 | 0.8 | 49.3 |
| Methyl Ester (-COOCH₃) | 171.24 | 1.3 | 38.3 |
| Amide (-CONH₂) | 156.23 | 0.6 | 55.1 |
| N,N-Dimethylamide (-CON(CH₃)₂) | 184.28 | 1.1 | 32.4 |
Note: The data in this table is illustrative and based on general principles of medicinal chemistry to demonstrate design concepts.
Strategic Modification for Enhanced Reactivity or Selectivity
Strategic modifications of this compound are crucial for tuning its reactivity as a synthetic intermediate and for enhancing the selectivity of the final compounds for their biological targets.
The carboxylic acid is a versatile functional group that can be converted into a wide range of other functionalities, such as esters, amides, and alcohols. These transformations are fundamental for creating libraries of compounds for biological screening. For example, coupling the carboxylic acid with various amines to form amides is a common strategy to explore new interactions with a target protein.
The secondary amine of the piperidine ring is another key site for modification. N-alkylation, N-acylation, or N-sulfonylation can dramatically alter the pharmacological properties of the molecule. nih.gov These modifications can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for receptor binding and pharmacokinetic profiles.
The table below provides examples of how the piperidine nitrogen can be modified and the potential impact of these changes on the molecule's properties.
| Nitrogen Substituent | Potential Impact on Properties | Example Application Area |
| Hydrogen (unsubstituted) | Maintains basicity, potential for hydrogen bonding. | Starting point for further synthesis. |
| Methyl (-CH₃) | Increases lipophilicity, may alter receptor selectivity. | Opioid analgesics. |
| Benzyl (B1604629) (-CH₂Ph) | Significantly increases lipophilicity, introduces potential for pi-stacking interactions. | CNS-acting agents. |
| tert-Butoxycarbonyl (-Boc) | Acts as a protecting group, removes basicity, increases lipophilicity. | Synthetic intermediate. |
Note: This table provides generalized examples of the effects of N-substitution on piperidine rings based on established principles in medicinal chemistry.
By carefully selecting modifications at these different positions, chemists can fine-tune the molecule's properties to achieve the desired reactivity for a subsequent synthetic step or the optimal combination of potency, selectivity, and pharmacokinetic parameters for a new drug candidate. The 4,4-disubstituted piperidine framework, as exemplified by this compound, thus serves as a powerful platform for the rational design of new chemical entities. nih.gov
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies
The development of innovative synthetic routes is crucial for enhancing the accessibility and utility of 4-Ethylpiperidine-4-carboxylic acid and its derivatives. Current research focuses on improving efficiency, sustainability, and exploring new catalytic approaches.
Traditional multi-step syntheses are often hampered by low yields and the use of hazardous reagents. The future of synthesizing piperidine (B6355638) cores lies in greener and more atom-economical methods. Reductive amination of carboxylic acids is being explored as a sustainable pathway for producing alkylamines, as carboxylic acids are abundant and accessible carbon sources. researchgate.net This approach avoids the need for stoichiometric or catalytic methods that rely on organohalides or the reductive amination of aldehydes and ketones. researchgate.net
One-pot tandem cascades represent another frontier, combining multiple reaction steps to reduce waste and improve efficiency. For instance, combining a carboxylic acid reductase (CAR) with a transaminase (ω-TA) or a reductive aminase (RedAm) allows for the direct conversion of carboxylic acids into amines under mild, environmentally friendly conditions. mdpi.com Such biocatalytic platforms offer a green alternative for producing complex amine structures from simple carboxylic acid precursors. mdpi.com
The exploration of novel catalysts is central to modern synthetic chemistry. For piperidine synthesis, researchers are moving beyond traditional methods to employ advanced catalytic systems that offer higher selectivity and efficiency.
Heterogeneous catalysts are gaining traction due to their ease of recovery and reuse. researchgate.net A notable development is the use of an aluminum oxide-supported platinum-molybdenum (Pt–Mo/γ-Al2O3) catalyst, which facilitates the reductive amination of carboxylic acids under mild conditions, including ambient hydrogen pressure. researchgate.net Other metal-catalyzed cyclizations are also prominent, utilizing metals like palladium, rhodium, and cobalt to construct the piperidine ring with high precision. mdpi.com For example, palladium-catalyzed hydrogenation has been successfully used to create highly valuable fluorinated piperidines from corresponding pyridine (B92270) precursors, a method noted for its effectiveness in the presence of air and moisture. mdpi.com Furthermore, piperidine-4-carboxylic acid itself has been functionalized onto magnetic nanoparticles (Fe3O4) to create a novel, reusable catalyst for reactions like the Knoevenagel condensation. researchgate.net
| Catalyst System | Reaction Type | Substrate Example | Key Advantages |
| Pt–Mo/γ-Al2O3 | Reductive Amination | Various carboxylic acids and amines | High performance under ambient H2 pressure; reusable heterogeneous catalyst. researchgate.net |
| Palladium Complexes | Hydrogenation / Annulation | Fluoropyridines / Alkyl amides and dienes | Effective for moisture-sensitive substrates; enables [4+2] oxidative annulation. mdpi.com |
| Rhodium Complexes | Asymmetric Hydrogenation | Pyridinium (B92312) salts | Highly diastereoselective dearomatization/hydrogenation. mdpi.com |
| Cobalt Nanoparticles | Hydrogenation | Pyridine derivatives | Acid-free conditions; can be performed in water. mdpi.com |
| Fe3O4–PPCA | Knoevenagel Condensation | Aldehydes and active methylene (B1212753) compounds | Superparamagnetic; easily recoverable and reusable catalyst. researchgate.net |
Advanced Computational Modeling
Computational chemistry has become an indispensable tool for accelerating chemical research. For a molecule like this compound, these techniques can predict properties, guide synthesis, and rapidly identify potential biological activities.
Machine learning (ML) is revolutionizing how researchers predict molecular behavior and reaction outcomes. nih.govmit.edu By training models on vast datasets of chemical reactions and properties, ML can forecast the viability of a synthetic route, predict the properties of a novel compound, or identify potential toxicological issues without the need for initial laboratory work. nih.govcam.ac.uk
For structures related to this compound, ML models can predict everything from fundamental electronic properties under different solvent conditions to complex biological activities. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, often powered by ML algorithms like XGBoost or ensemble methods, can establish a mathematical link between a molecule's structure and its biological effect, helping to screen and prioritize compounds for further testing. semanticscholar.org These predictive models are becoming crucial for accelerating the deployment, development, and discovery of new organic reactions and molecules. nih.govmit.edu
High-throughput virtual screening (HTVS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. harvard.edu This approach is significantly faster and more cost-effective than traditional high-throughput screening in the lab. nih.gov
For derivatives of this compound, HTVS can be employed to discover novel therapeutic agents. For example, structure-based virtual screening has been used to identify carboxylic acid derivatives as potentially selective inhibitors of human histone deacetylase 6 (HDAC6), a target in cancer therapy. nih.gov Similarly, this method has been applied to discover small molecule inhibitors for the PD-1/PD-L1 pathway, another key target in oncology. nih.gov The process typically involves docking vast numbers of compounds into the target's binding site and scoring their interactions, followed by more advanced simulations, like molecular dynamics (MD), to assess the stability of the predicted binding. nih.govfrontiersin.org
| Computational Technique | Application | Target/Goal | Findings/Potential |
| Machine Learning (QSAR) | Predictive Toxicology/Activity | Drug toxicity, Biological activity | Efficient and accurate predictions of toxic effects or bioactivity based on molecular structure. cam.ac.uksemanticscholar.org |
| High-Throughput Virtual Screening (HTVS) | Hit Identification | Protein binding sites (e.g., HDAC6, PD-L1) | Rapidly identifies potential drug candidates from large compound libraries. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Stability Analysis | Protein-ligand complexes | Examines the stability of a compound's binding mode in a simulated biological environment. nih.govfrontiersin.org |
| Density Functional Theory (DFT) | Property Prediction | Electronic and geometric properties | Computes fundamental properties to understand molecular behavior and reactivity. researchgate.net |
Expansion of Chemical Applications
The true potential of this compound lies in its role as a versatile scaffold for the synthesis of more complex and functionally diverse molecules. Research into analogous piperidine structures demonstrates a wide range of potential applications, particularly in pharmacology. The 4-carboxy-4-substituted piperidine framework is a key structural motif in many biologically active compounds.
Derivatives of piperidine-4-carboxylic acid are crucial intermediates in the synthesis of pharmaceuticals. ontosight.ai For instance, 4-carboxy-4-anilidopiperidines are precursors for potent μ-opioid-receptor (MOR) agonists, which are valuable as radiotracers for positron emission tomography (PET) imaging. nih.gov The development of synthetic routes that utilize tert-butyl esters has dramatically increased the yield of these important precursors. nih.gov
Furthermore, the piperidine core is integral to the development of inhibitors for various biological targets. Indole-2-carboxamide derivatives, synthesized using a piperidine amide synthon, have shown activity as inhibitors of neurotropic alphavirus replication. nih.gov The piperidine scaffold is present in over twenty classes of pharmaceuticals, highlighting its importance in drug design for treating a wide array of conditions, from cancer to neurological disorders. mdpi.comontosight.ai
Innovative Uses in Advanced Material Science
The unique structural characteristics of this compound, featuring a sterically hindered carboxylic acid group and a secondary amine within a saturated heterocyclic ring, position it as a promising building block for novel advanced materials. Research into analogous piperidine derivatives has highlighted their potential in creating functional materials with tailored properties. Extrapolation from these studies suggests exciting future directions for this compound in material science, particularly in the development of functionalized nanoparticles, metal-organic frameworks (MOFs), and specialized polymers.
The functionalization of nanoparticles with piperidine-4-carboxylic acid has been shown to yield materials with significant catalytic activity. For instance, iron oxide (Fe3O4) nanoparticles functionalized with piperidine-4-carboxylic acid have been fabricated and demonstrated as a novel organic-inorganic hybrid heterogeneous catalyst. researchgate.netdiva-portal.org These magnetic nanoparticles exhibit superparamagnetic features and high conversion rates in chemical reactions, with the added benefit of being easily recoverable and reusable without significant loss of catalytic activity. researchgate.netdiva-portal.org The presence of the ethyl group in this compound could further enhance the stability and dispersibility of such nanoparticles in organic media, potentially leading to improved catalytic performance.
In the realm of metal-organic frameworks (MOFs), the dicarboxylic acid and nitrogen-containing heterocyclic ligands are fundamental components. acs.orgmdpi.com The structure of this compound offers both a carboxylic acid group and a nitrogen atom within the piperidine ring that can coordinate with metal ions, making it a viable candidate for the synthesis of novel MOFs. The ethyl group at the 4-position could influence the porosity and dimensionality of the resulting framework, potentially leading to materials with unique gas sorption or separation properties. The synthesis of MOFs using piperidine-based ligands is an active area of research, and the specific geometry of this compound could lead to the formation of frameworks with interesting topologies and functionalities. acs.org
Furthermore, piperidine derivatives are valuable monomers for the synthesis of specialized polymers. researchgate.net The bifunctional nature of this compound, with its reactive carboxylic acid and amine functionalities, allows for its incorporation into polymer chains through various polymerization techniques. The resulting polymers would possess piperidine moieties as part of their backbone or as pendant groups, which could impart desirable properties such as thermal stability, altered solubility, and the ability to chelate metal ions. The ethyl group would likely increase the polymer's hydrophobicity and affect its chain packing and morphology.
Table 1: Potential Applications of this compound in Advanced Materials
| Material Type | Potential Role of this compound | Anticipated Properties |
| Functionalized Nanoparticles | Surface ligand for metal oxide nanoparticles | Enhanced stability, dispersibility, and catalytic activity |
| Metal-Organic Frameworks (MOFs) | Organic linker | Unique porosity, gas sorption, and separation capabilities |
| Specialized Polymers | Monomer | Modified thermal properties, solubility, and metal chelation |
Role in Chemical Probe Development for Mechanistic Studies
The piperidine scaffold is a privileged structure in medicinal chemistry and is increasingly being explored for the development of chemical probes to elucidate complex biological mechanisms. researchgate.netresearchgate.net this compound provides a robust and synthetically tractable framework for the design of such probes. Its key features—a defined three-dimensional structure, a carboxylic acid handle for conjugation, and a secondary amine for further functionalization—make it an ideal starting point for creating sophisticated molecular tools for chemical biology.
A primary application of such scaffolds is in the development of fluorescent probes for bioimaging and sensing. researchgate.netnih.govacs.org The carboxylic acid group of this compound can be readily coupled to the amine functionality of a fluorophore using standard peptide coupling chemistry. Alternatively, the piperidine nitrogen can be alkylated with a fluorophore containing a suitable electrophilic group. The choice of fluorophore can be tailored to the specific application, with options ranging from well-established dyes to novel environmentally sensitive probes whose fluorescence properties change in response to their local environment. mdpi.com The ethyl group on the piperidine ring can influence the photophysical properties of the attached fluorophore and its interaction with biological targets.
Beyond simple fluorescent labeling, the this compound scaffold can be elaborated to create more complex probes for mechanistic studies. For example, it can serve as the core of a photoaffinity probe. In this approach, a photoreactive group, such as a diazirine or an aryl azide (B81097), is incorporated into the molecule alongside a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule). Upon binding to its biological target, the probe can be activated by light to form a covalent bond, allowing for the identification and characterization of the target protein.
Furthermore, derivatives of this compound can be designed as activity-based probes (ABPs). These probes typically contain a reactive group ("warhead") that forms a covalent bond with the active site of a specific enzyme or class of enzymes. The piperidine scaffold can be modified to include a linker and a reporter tag, enabling the detection and quantification of enzyme activity in complex biological samples. The development of such probes based on the 4-substituted piperidine framework has shown promise in identifying novel drug targets and understanding disease pathology. nih.gov
The synthesis of these sophisticated molecular probes often involves multi-step sequences. The reactivity of both the carboxylic acid and the piperidine nitrogen of this compound provides two independent points for chemical modification, allowing for the modular construction of complex probe architectures.
Table 2: Potential Chemical Probes Derived from this compound
| Probe Type | Key Features | Application |
| Fluorescent Probe | Covalently attached fluorophore | Bioimaging, tracking localization of biological targets |
| Photoaffinity Probe | Photoreactive group and reporter tag | Covalent labeling and identification of binding partners |
| Activity-Based Probe | Reactive "warhead" and reporter tag | Measuring enzyme activity and profiling enzyme families |
Q & A
Q. What are the recommended synthetic routes for 4-Ethylpiperidine-4-carboxylic acid?
A practical approach involves alkylation of piperidine precursors followed by carboxylation. For example:
- Step 1 : Start with a piperidine scaffold (e.g., 4-piperidone) and introduce the ethyl group via nucleophilic substitution or reductive amination .
- Step 2 : Carboxylate the intermediate using methods like the Kolbe-Schmitt reaction or catalytic carbonylation. Evidence from related compounds (e.g., 4-Piperidinecarboxylic Acid, CAS 498-94-2) suggests using acidic or basic conditions to stabilize the carboxylate group during synthesis .
- Step 3 : Purify via recrystallization or column chromatography, as seen in protocols for 1-Acetyl-4-piperidinecarboxylic acid (CAS 25503-90-6) .
Q. How can researchers validate the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC : Assess purity (>98% recommended for research-grade material) using C18 columns and UV detection at 210–254 nm .
- NMR : Confirm the ethyl and carboxylic acid substituents via H NMR (e.g., δ 1.2–1.4 ppm for ethyl CH, δ 12–14 ppm for COOH) and C NMR .
- Mass Spectrometry : Compare experimental m/z values with theoretical molecular weights (e.g., [M+H] = 172.1 for CHNO) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in water at acidic pH, based on analogs like 1-Acetyl-4-piperidinecarboxylic acid . Avoid non-polar solvents (hexane, ether).
- Stability : Store at -20°C under inert gas (N) to prevent decarboxylation. Stability in aqueous solutions is pH-dependent; use buffered conditions (pH 4–6) for short-term experiments .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). The carboxylic acid group may form hydrogen bonds with catalytic residues, while the ethyl group contributes to hydrophobic interactions .
- MD Simulations : Analyze conformational stability in solvent (explicit water models) over 100-ns trajectories to assess binding kinetics .
- QSAR Studies : Corrogate substituent effects (e.g., ethyl vs. methyl) on bioactivity using datasets from PubChem or ChEMBL .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or growth media .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that could explain divergent results .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to confirm potency thresholds .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution (lipases) to separate enantiomers, as demonstrated for Boc-protected analogs .
- Catalytic Asymmetry : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) during ethyl group introduction to enhance stereocontrol .
- Quality Control : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC at each synthetic step .
Methodological Considerations
- Contradictory Data Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structure confirmation) .
- Safety Protocols : Handle the compound in fume hoods with PPE (gloves, goggles) due to potential irritancy, as noted for related piperidinecarboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
